molecular formula C5H11ClO4S2 B2506412 2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride CAS No. 1566876-63-8

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride

Cat. No.: B2506412
CAS No.: 1566876-63-8
M. Wt: 234.71
InChI Key: KVWTUQXTMNLYKZ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by two sulfonyl groups: a methanesulfonyl group (-SO₂CH₃) and a sulfonyl chloride (-SO₂Cl) attached to a branched propane backbone. This structure confers high electrophilicity, making it a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups or acting as a cross-linking agent.

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S2/c1-5(2,11(3,7)8)4-12(6,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWTUQXTMNLYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Methylpropane-1-sulfonyl Chloride (CAS 139631-62-2)

  • Structural Similarity : 0.78 (based on ).
  • Key Differences : Lacks the methanesulfonyl (-SO₂CH₃) group present in the target compound, resulting in lower steric hindrance and fewer electron-withdrawing effects.
  • Reactivity : Moderately reactive in sulfonation reactions but less versatile due to the absence of dual sulfonyl functionalities.
  • Safety : Classified as an irritant, requiring skin protection but less corrosive than the target compound .

Cyclobutylmethanesulfonyl Chloride (CAS 35432-36-1)

  • Structural Similarity : 0.68 ().
  • Key Differences : Features a cyclobutyl group instead of a branched propane chain, altering steric and electronic properties.

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Structural Relationship : The sodium salt derivative of 2-methylprop-2-ene-1-sulfonyl chloride ().
  • Reactivity: Non-reactive compared to sulfonyl chlorides; used as a surfactant or anionic monomer in industrial processes.
  • Safety: No CLP classification required, unlike the highly reactive and corrosive target compound .

Application-Specific Differences

  • Target Compound : Used in advanced organic synthesis for dual sulfonyl group incorporation, e.g., in pharmaceuticals or specialty polymers.
  • Sodium 2-methylprop-2-ene-1-sulphonate: Industrial applications in water treatment or as a co-monomer in polyelectrolytes .
  • Cyclobutylmethanesulfonyl Chloride : Niche use in strained-ring chemistry, unlike the broader utility of the target compound .

Research Findings and Data Gaps

  • Reactivity Data : The target compound’s dual sulfonyl groups may enhance electrophilicity compared to analogs, but experimental data on reaction kinetics or stability is lacking in the provided evidence.
  • Toxicity Profile : While sulfonyl chlorides are generally corrosive, the specific ecotoxicological impact of 2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride remains unstudied .

Biological Activity

2-Methanesulfonyl-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by two sulfonyl chloride groups, enhances its reactivity and versatility in various chemical reactions. This article explores its biological activity, mechanisms of action, synthesis methods, and applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound's IUPAC name is 2-methyl-2-(methylsulfonyl)propane-1-sulfonyl chloride, with the following molecular formula:

C5H11ClO4S2\text{C}_5\text{H}_{11}\text{ClO}_4\text{S}_2

This structure allows for multiple types of chemical reactions, including substitution, reduction, and oxidation, which are critical for its biological applications.

The biological activity of this compound primarily stems from its ability to react with nucleophiles. The sulfonyl chloride groups can form covalent bonds with various biomolecules, leading to the formation of sulfonamides, sulfonates, or sulfonothioates. These reactions can modify the activity of enzymes and receptors in biological systems.

Pharmaceutical Development

  • Drug Synthesis : The compound is utilized in synthesizing biologically active molecules, particularly pharmaceuticals targeting specific enzymes and receptors. Sulfonyl groups enhance the selectivity and potency of these drugs.
  • Case Study : A recent study investigated a series of sulfonamide derivatives that included this compound as a precursor. These derivatives showed promise as allosteric modulators for specific receptors, indicating potential therapeutic applications in pain management .
  • Antimicrobial Activity : Research has shown that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis or protein synthesis pathways in bacteria .

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals. Sulfonyl-containing compounds can enhance the efficacy of herbicides and pesticides by improving their binding affinity to target sites within plant systems.

Synthesis Methods

The synthesis of this compound typically involves reacting 2-methylpropane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. This method allows for high yields and purity necessary for biological applications.

Industrial Production

On an industrial scale, continuous flow processes are employed to optimize reaction conditions such as temperature and pressure. Automated systems ensure precise control over these parameters, enhancing efficiency and safety during production.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds:

Compound NameStructure TypeKey Applications
Methanesulfonyl chlorideSingle sulfonyl chlorideGeneral reagent in organic synthesis
2-Methylpropane-1-sulfonyl chlorideSingle sulfonyl chlorideOrganic synthesis
This compound Dual sulfonyl chlorides Pharmaceuticals, agrochemicals

The dual sulfonyl groups provide increased reactivity and versatility compared to other related compounds.

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